molecular formula C7H11BO3 B13988289 (5-Isopropylfuran-2-yl)boronic acid

(5-Isopropylfuran-2-yl)boronic acid

Cat. No.: B13988289
M. Wt: 153.97 g/mol
InChI Key: UPAFTGFKKGATIG-UHFFFAOYSA-N
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Description

(5-Isopropylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with an isopropyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylfuran-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to handle large quantities of reagents and products efficiently. These methods often employ similar reaction conditions to those used in laboratory synthesis but are optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (5-Isopropylfuran-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for various substitution reactions.

Major Products:

    Biaryl Compounds: From Suzuki–Miyaura coupling.

    Alcohols or Phenols: From oxidation reactions.

    Substituted Furans: From substitution reactions.

Mechanism of Action

The mechanism by which (5-Isopropylfuran-2-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success.

Comparison with Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in organic synthesis.

    (5-Methylfuran-2-yl)boronic Acid: Similar structure but with a methyl group instead of an isopropyl group.

    (5-Ethylfuran-2-yl)boronic Acid: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: (5-Isopropylfuran-2-yl)boronic acid is unique due to the presence of the isopropyl group, which can influence the compound’s reactivity and steric properties. This can lead to different reaction outcomes and selectivities compared to other boronic acids .

Properties

Molecular Formula

C7H11BO3

Molecular Weight

153.97 g/mol

IUPAC Name

(5-propan-2-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C7H11BO3/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5,9-10H,1-2H3

InChI Key

UPAFTGFKKGATIG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C(C)C)(O)O

Origin of Product

United States

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